![molecular formula C8H15ClN2O B2429772 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride CAS No. 2648998-91-6](/img/structure/B2429772.png)
3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Kumar et al. (2017) conducted research on a series of compounds, including those related to 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole, focusing on their synthesis and pharmacological evaluation. These compounds were tested for antidepressant and antianxiety activities in mice, demonstrating the potential therapeutic applications of these chemical structures (Kumar et al., 2017).
Heterocyclic Amine Synthesis
- Research by Vyzhdak et al. (2005) explored the synthesis of heterocyclic amines, including derivatives of 1,3-oxazole. This work contributes to the broader understanding of the synthesis processes for compounds like 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole (Vyzhdak et al., 2005).
Enantioselective Process for CGRP Receptor Inhibition
- A study by Cann et al. (2012) focused on the enantioselective synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, involving a piperidine derivative, similar to 3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole. This research highlights the application of such compounds in developing receptor-specific drugs (Cann et al., 2012).
Multidrug-Resistant Tuberculosis (MDR-TB) Substance Characterization
- Jayachandra et al. (2018) investigated related substances in a drug for multidrug-resistant tuberculosis (MDR-TB), including piperidine derivatives. Their work involved characterizing these substances using various spectroscopic techniques, contributing to the quality control and development of TB medications (Jayachandra et al., 2018).
Synthesis of Iminoglycitols from Amino Acids
- Swaleh and Liebscher (2002) developed a novel strategy for synthesizing polyhydroxypiperidines, which can be considered as iminoglycitols or 2,6-dideoxyazasugars. This work demonstrates the versatility of piperidine derivatives in synthesizing complex organic molecules (Swaleh & Liebscher, 2002).
Mechanism of Action
Target of Action
It is known that similar compounds with a piperidine nucleus have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that this compound is a functionalized cereblon ligand for the development of thalidomide-based protacs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Biochemical Pathways
Given its role as a cereblon ligand for the development of thalidomide-based protacs, it can be inferred that it may be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Pharmacokinetics
It is known that the compound is a powder form and is stored at 2-8°c , which may have implications for its stability and bioavailability.
Result of Action
Given its role as a cereblon ligand for the development of thalidomide-based protacs, it can be inferred that it may lead to the degradation of specific proteins, potentially altering cellular functions .
Action Environment
It is known that the compound is a powder form and is stored at 2-8°c , which suggests that temperature could be a significant environmental factor affecting its stability.
properties
IUPAC Name |
3-piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-4-9-5-2-7(1)8-3-6-11-10-8;/h7,9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMTVELYFVULEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-4-yl-4,5-dihydro-1,2-oxazole;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.